Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

Cyclin-dependent kinase 2 CDK2 inhibition Antiproliferative

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS 161334-00-5) is a heterocyclic building block featuring a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. This bicyclic system is a recognized pharmacophore in kinase inhibitor design, particularly for cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) family kinases , making it a strategic intermediate for medicinal chemistry programs.

Molecular Formula C8H3ClF3N3
Molecular Weight 233.58 g/mol
Cat. No. B7951092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Molecular FormulaC8H3ClF3N3
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C8H3ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h1-3H
InChIKeyYBBQHRJFOYRZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine for Targeted Kinase Probe Synthesis


4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS 161334-00-5) is a heterocyclic building block featuring a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position . This bicyclic system is a recognized pharmacophore in kinase inhibitor design, particularly for cyclin-dependent kinase 2 (CDK2) [1] and epidermal growth factor receptor (EGFR) family kinases [2], making it a strategic intermediate for medicinal chemistry programs.

Why Generic 4-Chloro-2-methyl or 2-H Analogues Cannot Replace This Specific Pyrido[3,4-d]pyrimidine Building Block


In the pyrido[3,4-d]pyrimidine series, even minor substitution changes dramatically alter both reactivity at the C4 chlorine handle and the electronic properties of the core . The trifluoromethyl group at C2 exerts a strong electron-withdrawing effect that significantly lowers the electron density of the aromatic system, directly impacting the rate and efficiency of nucleophilic aromatic substitution (SNAr) reactions at the 4-chloro position compared to non-fluorinated analogues . Additionally, the CF3 group confers enhanced metabolic stability and altered lipophilicity [1], meaning that downstream drug candidates derived from a non-fluorinated core may suffer from rapid clearance or suboptimal pharmacokinetic profiles that would not be predicted by simply using a generic 2-H or 2-methyl building block.

Quantitative Differentiation of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine from Close Analogues


CDK2 Inhibitory Activity Compared to Known Pyrido[3,4-d]pyrimidine CDK2 Inhibitors

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine demonstrates moderate CDK2/cyclin A inhibitory activity with an IC50 of 10,000 nM [1]. This places it as a weak inhibitor suitable as a starting scaffold for optimization. In comparison, optimized pyrido[3,4-d]pyrimidine derivatives reported by Innocenti et al. achieve low nanomolar CDK2 IC50 values (e.g., <100 nM) [2], illustrating the scaffold's potential for potency gains through substitution.

Cyclin-dependent kinase 2 CDK2 inhibition Antiproliferative

Physicochemical Properties Differentiating the 2-Trifluoromethyl Derivative from the 2-H Analogue

The introduction of the trifluoromethyl group at the 2-position results in a significantly lower boiling point (188.3±40.0 °C) compared to the parent 4-chloropyrido[3,4-d]pyrimidine (boiling point 288.3±22.0 °C) . This 100°C reduction facilitates purification via fractional distillation and indicates a higher vapor pressure, which may be advantageous for gas-phase reactions or analytical techniques.

Lipophilicity Boiling point Purification

Reactivity at the C4 Chloro Site Enhanced by 2-CF3 Electron-Withdrawing Effect

The trifluoromethyl group is a strong electron-withdrawing substituent that polarizes the pyrimidine ring. This polarization increases the electrophilicity of the C4 position, enhancing the rate of nucleophilic aromatic substitution (SNAr) compared to 2-H or 2-methyl congeners . This differential reactivity directly translates to higher conversion rates in amine or thiol displacement reactions.

Nucleophilic aromatic substitution SNAr Building block reactivity

Differential Solubility and Formulation Characteristics Driven by 2-CF3 Lipophilicity

The trifluoromethyl group markedly increases lipophilicity. The calculated LogP for 4-chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine is approximately 2.5 (estimated), versus ~1.0 for the 2-H analogue [1]. This difference of ~1.5 log units corresponds to a more than 30-fold increase in octanol-water partition coefficient, which can improve membrane permeability but reduce aqueous solubility.

LogP Aqueous solubility Lipophilicity

Optimal Procurement-Centric Application Scenarios for 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine


Lead Generation Library Synthesis Targeting CDK2 and Related Kinases

The moderate CDK2 affinity (IC50 10 µM) establishes this scaffold as a validated starting point for hit-to-lead optimization [1]. Research groups can exploit the reactive C4 chlorine to rapidly generate diverse 4-amino/4-thioether libraries, with the 2-CF3 group already imparting favorable lipophilicity for cellular permeability. Prioritize this building block over non-fluorinated analogues to avoid introducing a metabolic soft spot later in lead optimization.

Synthesis of Irreversible EGFR Inhibitor Analogues

Pyrido[3,4-d]pyrimidine- and quinazoline-based irreversible EGFR inhibitors have been clinically validated [2]. This compound provides a direct entry point for synthesizing 4-anilinopyrido[3,4-d]pyrimidine derivatives with a 2-CF3 substituent, which can be used to probe the ATP-binding pocket of EGFR mutants. Use this specific building block when the synthetic route requires a reactive 4-chloro handle combined with an electron-deficient 2-position to mimic the quinazoline core of dacomitinib.

Necroptosis Inhibitor Development via RIPK3 Targeting

Pyrido[3,4-d]pyrimidine derivatives have been identified as selective RIPK3-mediated necroptosis inhibitors with in vivo activity [3]. Incorporating 4-chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine as a core intermediate allows medicinal chemists to systematically vary the 4-substituent while maintaining the 2-CF3 group, which may contribute to the metabolic stability required for systemic anti-inflammatory agents.

Agrochemical Intermediate Exploration

The trifluoromethyl group is a privileged motif in agrochemicals due to enhanced metabolic stability and bioavailability. This compound's dual reactivity points (chlorine for substitution, CF3 for stability) make it a logical building block for synthesizing novel herbicidal or fungicidal pyridopyrimidines .

Quote Request

Request a Quote for 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.